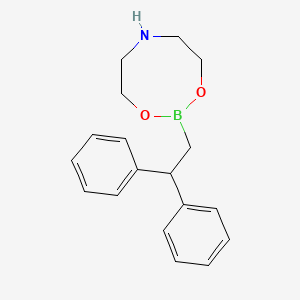

2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane

Description

Properties

IUPAC Name |

2-(2,2-diphenylethyl)-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-19-21-13-11-20-12-14-22-19/h1-10,18,20H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHURKSONLXTDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639928 | |

| Record name | 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608534-43-6 | |

| Record name | 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Reaction of Diphenylacetylene with Boron Reagents

A documented approach involves the reaction of diphenylacetylene with a borane species to form the boron heterocycle:

- Diphenylacetylene (3.56 g, 20 mmol) is added as a solid to a freshly prepared borane reagent under inert atmosphere.

- The reaction is maintained at low temperature (below 5 °C) initially, then stirred at 0 °C for 1 hour.

- Subsequent addition of diethanolamine (2.31 g, 22 mmol) and evaporation under reduced pressure leads to the formation of the dioxazaborocane ring.

- The product is isolated as colorless crystals with a yield of approximately 66%.

- Characterization data include melting point 227–228.5 °C and IR, ^1H-NMR spectra consistent with the structure.

This method highlights the importance of controlling temperature and reaction atmosphere to prevent side reactions and ensure high purity.

Catalytic Borylation Using Copper Complexes and Pinacolborane

Another approach uses catalytic systems for the synthesis of geminal diborylalkanes, which can be precursors to dioxazaborocane derivatives:

- A mixture of CuCl (0.05 equiv), KOtBu (0.1 equiv), and Xantphos ligand (0.06 equiv) is stirred in anhydrous toluene.

- Pinacolborane (2.4 equiv) is added, followed by the alkyne substrate (e.g., diphenylethyne derivatives).

- The reaction proceeds at room temperature (23 °C) for 15 hours.

- The crude product is purified by flash chromatography to yield the borylated compound.

- This method provides a modular approach to preparing boron-containing intermediates with high regio- and chemoselectivity.

Use of Sodium Borohydride and Oxidants for Borane Formation

A patented process describes:

- Reacting dienes or alkynes with sodium borohydride in the presence of an oxidant in inert solvents.

- Subsequent addition of formaldehyde or diketones (e.g., 2,3-butanedione) to form cyclic boron heterocycles.

- The reaction mixture is stirred at room temperature for extended periods (12–24 hours).

- Work-up involves quenching with water, extraction with organic solvents, and drying over sodium sulfate.

- Yields range from 55% to 77% depending on substrates and conditions.

- This method allows for the synthesis of various boron heterocycles, including those with diphenylethyl substituents.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The reaction of diphenylacetylene with borane reagents followed by diethanolamine addition is a robust route to this compound, yielding crystalline products suitable for further characterization and applications.

- Copper-catalyzed borylation methods offer a flexible and scalable approach, allowing for fine-tuning of substituents and functional groups on the boron heterocycle ring.

- Sodium borohydride-based methods require careful control of oxidant and temperature to avoid decomposition but provide access to a range of boron heterocycles, including those with diphenylethyl groups.

- Characterization by IR, NMR (^1H, ^13C, ^11B), and melting point analysis confirms the formation and purity of the target compound.

- Single-crystal X-ray diffraction has been employed to confirm the molecular structure in related studies, ensuring the correct ring formation and substitution pattern.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boranes.

Scientific Research Applications

2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.

Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in catalysis and drug design. The pathways involved may include the formation of boron-oxygen or boron-nitrogen bonds, which can alter the reactivity and stability of the compound.

Comparison with Similar Compounds

- 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane

- This compound derivatives

- Other boron-containing heterocycles

Comparison: Compared to other boron-containing heterocycles, this compound is unique due to its specific structural features and reactivity. The presence of the diphenylethyl group enhances its stability and potential for forming complex structures, making it a valuable compound in various research and industrial applications.

Biological Activity

2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Weight : 295.19 g/mol

- PubChem CID : 24208879

The biological activity of this compound has been linked to its interaction with various biological targets. Notably:

- Quorum Sensing Inhibition : Research indicates that compounds similar to dioxazaborocanes can inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence .

- HSP90 Inhibition : The compound has shown potential as an inhibitor of heat shock protein 90 (HSP90), a critical chaperone involved in the maturation of various oncogenic proteins. This inhibition can lead to the destabilization of cancer cell survival pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Quorum Sensing Inhibition | In vitro assays | Significant reduction in biofilm formation at sub-lethal concentrations. |

| Study 2 | HSP90 Inhibition | Cellular assays | Induced apoptosis in cancer cell lines with IC50 values ranging from 2-6 μM. |

| Study 3 | Antimicrobial Activity | Disk diffusion method | Exhibited antimicrobial properties against several Gram-positive and Gram-negative bacteria. |

Case Studies

- Quorum Sensing Inhibition in Pseudomonas aeruginosa :

- HSP90 as a Therapeutic Target :

Q & A

Q. What are the established synthetic routes for 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane?

The synthesis typically involves diboron precursors under inert conditions. For example, analogous sp³–sp³ diboron compounds are synthesized via coupling reactions of boron-containing intermediates with organic ligands. Key steps include stoichiometric control of boron sources (e.g., tetraethyldiborane derivatives) and purification via column chromatography under moisture-free conditions to prevent hydrolysis .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques such as ¹H/¹³C NMR and X-ray crystallography. For NMR, characteristic signals include boron-coupled protons (e.g., δ 4.24 ppm for dioxazaborocane ring protons) and aromatic resonances for diphenylethyl groups. X-ray diffraction using programs like SHELX facilitates precise determination of bond angles and boron coordination geometry .

Q. What are the critical handling and storage protocols for this compound?

The compound is moisture-sensitive and should be stored under inert gas (e.g., argon) at 2–8°C. Hazard profiles (e.g., H315, H319 for skin/eye irritation) necessitate PPE, including gloves and safety goggles. Work should be conducted in a fume hood to avoid inhalation of particulate matter .

Advanced Research Questions

Q. What mechanistic role does this compound play in catalytic hydrogenation reactions?

In hydrogenation, the compound acts as a hydrogen donor via hydrolysis, generating H₂. Proposed mechanisms involve formation of borohydride and borinic acid intermediates, which recombine to release H₂. This reactivity enables reduction of alkenes and alkynes without external H₂ gas. Reaction efficiency depends on water stoichiometry and pH, with optimal yields achieved at neutral conditions .

Q. How does structural modification influence its efficacy as a lubricant additive?

In aqueous lubrication systems, alkyl chain length and boron coordination geometry affect tribological performance. For instance, derivatives with long alkyl chains (e.g., 6-octadecyl groups) exhibit enhanced adsorption on metal surfaces, reducing friction coefficients by ~30% in boundary lubrication regimes. Performance is evaluated via pin-on-disk tribometry and emulsion stability tests (e.g., particle size distribution analysis) .

Q. How do solvent polarity and temperature impact its catalytic activity?

Polar aprotic solvents (e.g., THF) enhance boron center reactivity by stabilizing transition states, while elevated temperatures (50–80°C) accelerate H₂ release. Contradictions arise in non-polar solvents, where incomplete hydrolysis reduces H₂ yield. Systematic studies using gas chromatography (GC) to quantify H₂ output under varied conditions are recommended to optimize reaction parameters .

Q. What computational approaches predict its reactivity in cross-coupling reactions?

Density functional theory (DFT) models, such as B3LYP/6-31G(d), simulate boron-ligand bond dissociation energies and electron density distributions. These models correlate with experimental observations, such as preferential activation of aryl halides over alkyl substrates. Frontier molecular orbital (FMO) analysis further predicts nucleophilic/electrophilic sites for mechanistic studies .

Methodological Notes

- Catalytic Testing : Use Pd/C catalysts (1–5 mol%) in ethanol/water mixtures. Monitor reaction progress via TLC or GC-MS.

- Structural Analysis : For crystallography, collect high-resolution data (θ > 25°) and refine with SHELXL to resolve boron-oxygen bond ambiguities .

- Lubricant Studies : Prepare O/W emulsions with 2 wt% additive, 6 wt% Polysorbate 80, and analyze viscosity via Brookfield viscometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.